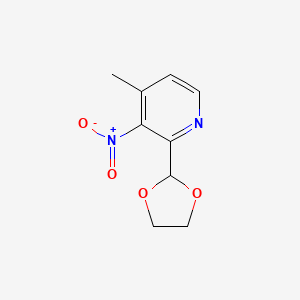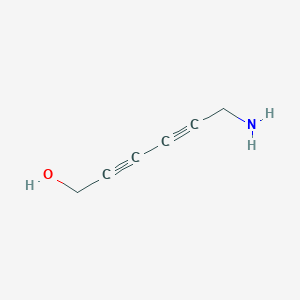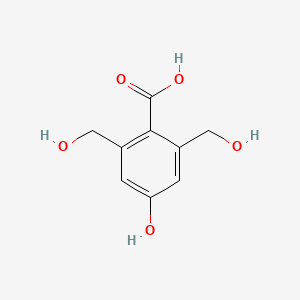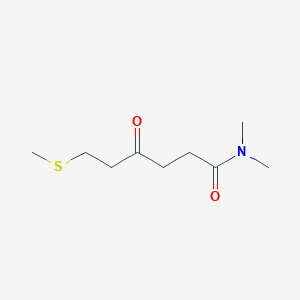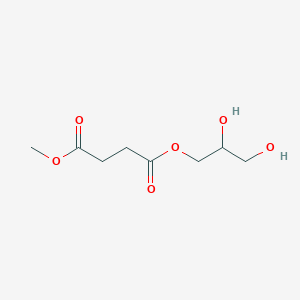![molecular formula C12H11N3O3 B12542664 {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid CAS No. 651723-73-8](/img/structure/B12542664.png)
{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid is a heterocyclic compound that features a pyridine and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid typically involves the formation of the pyridine and pyrimidine rings followed by their coupling. One common method involves the use of a palladium-catalyzed Buchwald coupling reaction. The reaction conditions often include the use of trifluoroacetic acid or hydrochloric acid in 1,4-dioxane to deprotect Boc protecting groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases .
Medicine
In medicine, this compound derivatives are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Imatinib: Another tyrosine kinase inhibitor with applications in oncology.
Uniqueness
What sets {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid apart from similar compounds is its unique structural features, which allow for specific interactions with a broader range of biological targets. This versatility makes it a valuable compound for both research and industrial applications .
Properties
CAS No. |
651723-73-8 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C12H11N3O3/c1-8-5-10(18-7-11(16)17)15-12(14-8)9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
ADMNZTVLHUNXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


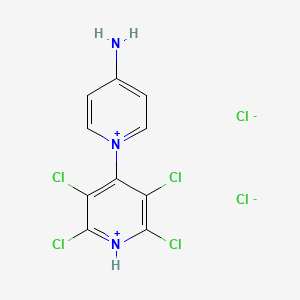
![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)
![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
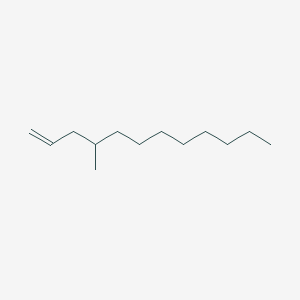


![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
